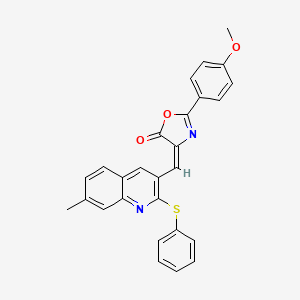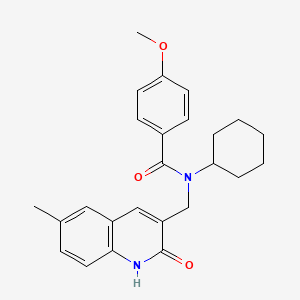
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide, also known as CHM-1, is a novel compound that has shown promising results in scientific research applications. CHM-1 is a small molecule inhibitor that has been developed as a potential therapeutic agent for various cancers.
作用機序
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide involves the inhibition of several key signaling pathways involved in cancer development and progression, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. By targeting these pathways, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide can inhibit the growth and proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide can induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide is its specificity for cancer cells, which minimizes the risk of toxicity and side effects. Additionally, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to enhance the effectiveness of other cancer treatments, making it a potential candidate for combination therapy. However, one limitation of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
Future research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide should focus on optimizing its pharmacological properties, including solubility and bioavailability, to improve its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide in combination with other cancer treatments. Finally, studies should be conducted to investigate the potential use of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide in other diseases beyond cancer, such as autoimmune disorders and inflammatory diseases.
Conclusion:
In conclusion, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various types of cancers. Its specificity for cancer cells and ability to enhance the effectiveness of other cancer treatments make it a potential candidate for combination therapy. Further research is needed to optimize its pharmacological properties and investigate its potential use in other diseases beyond cancer.
合成法
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with cyclohexylamine to form N-cyclohexyl-4-methoxybenzamide. This intermediate is then reacted with 2-hydroxy-6-methylquinoline to produce the final product, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide.
科学的研究の応用
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic effects on various types of cancers, including breast cancer, lung cancer, and liver cancer. Studies have shown that N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide can inhibit the growth and proliferation of cancer cells by targeting specific pathways involved in cancer development and progression. Additionally, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-cyclohexyl-4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-17-8-13-23-19(14-17)15-20(24(28)26-23)16-27(21-6-4-3-5-7-21)25(29)18-9-11-22(30-2)12-10-18/h8-15,21H,3-7,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAFCKDFJKGMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

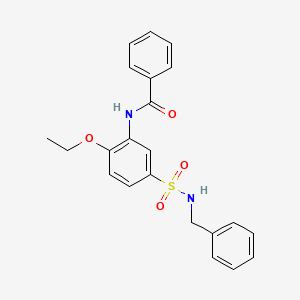
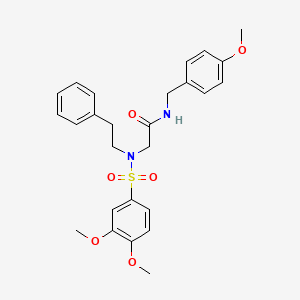
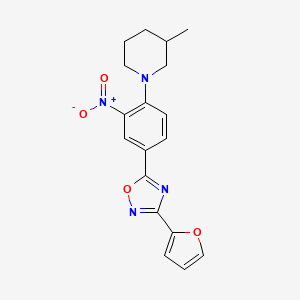

![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7710760.png)


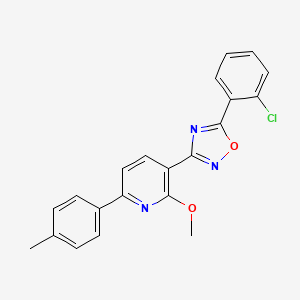
![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)
